N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a [1,2,4]triazolo[4,3-b]pyridazine core with a substituted pyrazole-carboxamide moiety. The structure features a 6-methoxy group on the triazolopyridazine ring and a 2-methoxyphenyl substituent on the pyrazole, which likely enhances its pharmacokinetic properties, such as solubility and membrane permeability .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-25-14(10-13(23-25)12-6-4-5-7-15(12)28-2)19(27)20-11-17-22-21-16-8-9-18(29-3)24-26(16)17/h4-10H,11H2,1-3H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFVWXMQUFNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NCC3=NN=C4N3N=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a pyrazole and methoxyphenyl group. Its molecular formula is with a molecular weight of 344.33 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₃ |
| Molecular Weight | 344.33 g/mol |
| Structural Features | Triazolo-pyridazine, Pyrazole |
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as bromodomain and extraterminal (BET) proteins. These proteins are crucial in regulating gene expression related to oncogenesis. By inhibiting BET proteins, the compound can downregulate oncogenes like c-Myc, which plays a pivotal role in cancer cell proliferation and survival .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have shown that it can significantly reduce the viability of breast cancer cells through the modulation of signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in various cellular models. This activity suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against multiple cancer cell lines, reporting IC50 values in the low micromolar range .
- Inflammation Models : Research conducted on murine models indicated that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's inhibitory effects on BET proteins led to altered expression levels of genes involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
Key Structural and Functional Differences:
Substituent Effects on Activity: The methoxy groups in the target compound (6-methoxy on triazolo and 2-methoxyphenyl on pyrazole) may enhance solubility and target binding compared to methyl or halogenated analogs (e.g., 5k with a 4-bromophenyl group has higher molecular weight and lower solubility) .
Biological Target Specificity: Compounds with triazolo-thiadiazole cores () show specificity for fungal 14-α-demethylase, while triazolo-pyrimidines () are often explored as kinase inhibitors due to their planar aromatic systems .
Synthetic Accessibility :
- Multi-component reactions (e.g., one-pot syntheses in ) offer higher efficiency for triazolo-pyrimidines (yields ~50%) compared to stepwise methods for triazolo-thiadiazoles (lower yields due to intermediate purifications) .
Research Findings and Implications
Antimicrobial Potential: The target compound’s 2-methoxyphenyl group mirrors substituents in ’s benzamide derivatives, which showed moderate activity against Gram-positive bacteria. This suggests a possible role in combating resistant pathogens .
Enzyme Inhibition :
- Docking studies in highlight that methoxy-substituted triazolo-pyrazoles exhibit strong interactions with fungal enzymes, supporting further investigation into the target compound’s antifungal mechanisms .
Drug-Likeness :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
